
4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one is a heterocyclic organic compound It is characterized by its complex structure, which includes multiple chlorine and methoxy groups attached to a benzofuran core
Vorbereitungsmethoden
The synthesis of 4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes chlorination, methoxylation, and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine or methoxy groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one include other chlorinated benzofurans and methoxy-substituted derivativesThe uniqueness of this compound lies in its specific arrangement of chlorine and methoxy groups, which confer distinct properties and reactivity .
Eigenschaften
Molekularformel |
C18H14Cl4O6 |
|---|---|
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14Cl4O6/c1-6-9(19)15(25-3)12(22)17(13(6)24-2)28-14-8-7(5-27-18(8)23)10(20)16(26-4)11(14)21/h5H2,1-4H3 |
InChI-Schlüssel |
NGRMNGAGQYRYKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Cl)OC2=C(C(=C(C3=C2C(=O)OC3)Cl)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


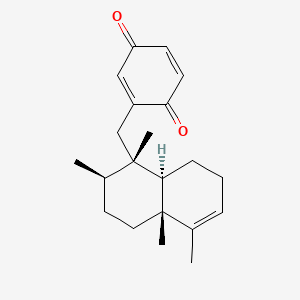
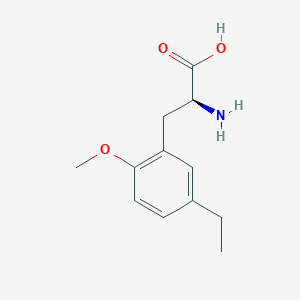
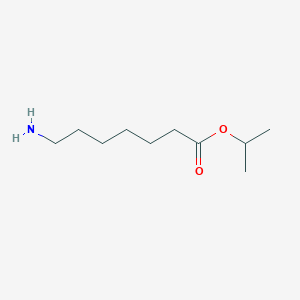
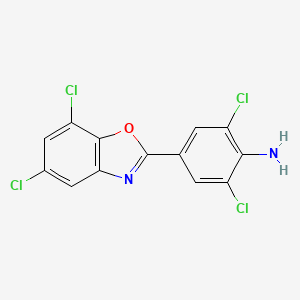


![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)

![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
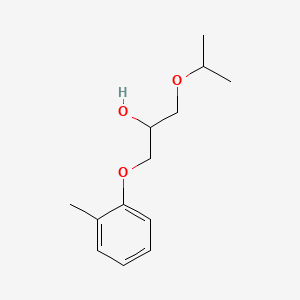
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


